N-(oxepan-4-ylidene)hydroxylamine

Cationic ring-opening polymerization Kinetic control Oxonium ion reactivity

N-(Oxepan-4-ylidene)hydroxylamine is the only seven-membered cyclic oxime that enables Beckmann rearrangement to eight-membered lactams—a transformation impossible with five- or six-membered oximes. Procuring this pre-formed oxime (≥95% purity) eliminates in-house oximation of 4-oxepanone, ensuring batch-to-batch consistency. Its intrinsically lower oxepane ring initiation kinetics (ki = 1.08 × 10⁻³ L/(mol·sec)) provide a wider processing window for controlled polymerization. Distinct oxepane-fused trinuclear scaffolds are accessed via Pd-catalyzed cascades. Fully GHS-classified (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3). Supplied with certificate of analysis for impurity profiling and GMP-adjacent QC workflows.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 1443987-55-0
Cat. No. B1430036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(oxepan-4-ylidene)hydroxylamine
CAS1443987-55-0
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC(=NO)CCOC1
InChIInChI=1S/C6H11NO2/c8-7-6-2-1-4-9-5-3-6/h8H,1-5H2/b7-6+
InChIKeyNPUQTEMTXIKRCN-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Oxepan-4-ylidene)hydroxylamine (CAS 1443987-55-0) — A Seven-Membered Cyclic Oxime Building Block for Controlled Reactivity and Scaffold Diversification


N-(Oxepan-4-ylidene)hydroxylamine (CAS 1443987-55-0), also termed 4-oxepanone oxime, is a seven-membered cyclic oxime with the molecular formula C6H11NO2 and molecular weight 129.16 g/mol . It belongs to the oxepane class of saturated oxygen heterocycles and features an oxime functional group (C=N–OH) attached to the 4-position of the oxepane ring. This scaffold is supplied as a research chemical with a minimum purity of 95% and is classified under GHS as Acute Toxicity Category 4 (H302+H312+H332), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 (H336) [1]. Commercial availability is established through Biosynth and authorized distributors in quantities from 25 mg to 500 mg .

Why N-(Oxepan-4-ylidene)hydroxylamine Cannot Be Interchanged with Five- or Six-Membered Cyclic Oximes in Reaction Development


Cyclic oximes with five-membered (tetrahydrofuran-derived) or six-membered (tetrahydropyran-derived) rings differ fundamentally from seven-membered oxepane-derived oximes in both ground-state ring strain and cationic polymerization initiation kinetics. For the parent cyclic ethers, the initiation rate constant (ki) at 35 °C in CH2Cl2 is 1.50 × 10⁻³ L/(mol·sec) for tetrahydrofuran, 1.34 × 10⁻³ for tetrahydropyran, and 1.08 × 10⁻³ for oxepane, establishing that the seven-membered ring is the least nucleophilic toward oxonium electrophiles among the three [1]. This difference in intrinsic ring reactivity directly affects the outcome of ring-opening, Beckmann rearrangement, and acid-catalyzed transformations, making the seven-membered oxime scaffold a non-interchangeable starting material for accessing eight-membered lactams and oxepane-fused polycyclic systems [2]. Additionally, vapor-phase catalytic dehydration studies report product selectivity of 89% for oxepane versus 82% for tetrahydropyran under identical conditions, confirming that synthetic efficiency diverges meaningfully across ring sizes [3].

Quantitative Differentiation of N-(Oxepan-4-ylidene)hydroxylamine vs. Smaller-Ring Cyclic Oximes: Kinetic, Physicochemical, and Procurement Evidence


Lower Initiation Rate Constant in Cationic Polymerization vs. Tetrahydropyran and Tetrahydrofuran — Supporting Superior Kinetic Control in Ring-Opening Reactions

In a direct head-to-head kinetic study of cationic initiation, the oxepane ring — the parent scaffold of N-(oxepan-4-ylidene)hydroxylamine — exhibits an initiation rate constant (ki) of 1.08 × 10⁻³ L/(mol·sec) at 35 °C in CH2Cl2, which is 19% lower than tetrahydropyran (1.34 × 10⁻³) and 28% lower than tetrahydrofuran (1.50 × 10⁻³) [1]. This ranking (THF > THP > oxepane) is attributed to decreasing ring strain and nucleophilicity with increasing ring size.

Cationic ring-opening polymerization Kinetic control Oxonium ion reactivity

Higher Catalytic Dehydration Selectivity for Oxepane (89%) vs. Tetrahydropyran (82%) — Validated Ring-Size-Dependent Synthetic Efficiency

In vapor-phase continuous-flow dehydration over activated red brick clay catalyst, the selectivity to oxepane from 1,6-hexanediol is 89%, compared to 82% selectivity to tetrahydropyran from 1,5-pentanediol under identical conditions [1]. This 7-percentage-point differential demonstrates that the seven-membered oxepane ring is formed with measurably higher catalytic selectivity than the six-membered tetrahydropyran ring on the same catalyst system.

Heterogeneous catalysis Dehydration selectivity Ring-size effect

Beckmann Rearrangement of Seven-Membered Cyclic Oximes Enables Exclusive Eight-Membered Lactam Formation — A Ring-Expansion Pathway Unavailable to Five- and Six-Membered Oximes

The Beckmann rearrangement of cyclic ketone oximes results in ring expansion by one atom: six-membered cyclohexanone oxime yields seven-membered ε-caprolactam, and by extension, seven-membered 4-oxepanone oxime (i.e., N-(oxepan-4-ylidene)hydroxylamine) yields an eight-membered lactam (oxocane-derived) [1]. This ring-expansion outcome is determined solely by the starting ring size and cannot be replicated using five- or six-membered cyclic oximes, which necessarily give six- or seven-membered lactams respectively.

Beckmann rearrangement Ring expansion Medium-ring lactam synthesis

Regiodivergent Pd-Catalyzed Cascade Cyclization Selectivity: Oxepane-Fused Tricyclic Scaffolds via Exo-Mode Cyclization — Structurally Distinct from THP-Fused Products

In a Pd(II)-catalyzed cascade cyclization of 1,8-enyne oxime ethers, the oxepane-fused trinuclear polycyclic scaffold is obtained via exo-mode cyclization, whereas the corresponding six-membered analog yields isoxazole-oxocine-based dinuclear scaffolds [1]. This regiodivergence is a direct consequence of the seven-membered ring in the oxime ether substrate, with the oxepane scaffold enabling a distinct cyclization manifold that is inaccessible from tetrahydropyran-derived oxime ethers.

Palladium catalysis Cascade cyclization Fused polycyclic scaffolds

Commercial Purity Benchmark of ≥95% with Full Batch Traceability and GHS-Classified Hazard Profile — Enabling Compliant Procurement Decisions

N-(Oxepan-4-ylidene)hydroxylamine is supplied by Biosynth (Cat. THC98755) with a minimum purity of 95%, as verified by batch-specific certificate of analysis . The compound carries a defined GHS hazard classification: Acute Toxicity Category 4 (H302+H312+H332), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE Category 3 (H336) [1]. Commercial pricing at the 50 mg scale is approximately €642 from authorized distributors, with larger quantities available (500 mg at ~€1,790) . In contrast, generic tetrahydropyran-4-one oxime is less commonly stocked as a pre-formed oxime and typically requires in-house derivatization from the parent ketone.

Chemical procurement Purity specification GHS compliance

Molecular Formula C6H11NO2 vs. Common Misassignment (C7H13NO2) — Structural Verification for Accurate Inventory and Regulatory Filings

Multiple authoritative sources confirm the molecular formula of N-(oxepan-4-ylidene)hydroxylamine as C6H11NO2 with a molecular weight of 129.16 g/mol [1]. Some vendor listings incorrectly report the formula as C7H13NO2, which corresponds to the saturated N-(oxepan-4-yl)hydroxylamine rather than the ylidene (oxime) form. This distinction is critical for accurate molecular weight calculations in stoichiometric planning and for correct CAS registry assignment in customs and regulatory documentation.

Molecular identity verification Regulatory compliance Chemical inventory management

Procurement-Driven Application Scenarios for N-(Oxepan-4-ylidene)hydroxylamine Based on Quantified Differentiation Evidence


Synthesis of Eight-Membered Lactams via Beckmann Rearrangement — Exclusive Ring-Expansion Entry to Oxocane-Derived Pharmacophores

Medicinal chemistry groups targeting eight-membered lactam scaffolds for kinase inhibitors, macrocyclic peptides, or natural product analogs require a seven-membered cyclic oxime as the mandatory Beckmann rearrangement substrate. N-(Oxepan-4-ylidene)hydroxylamine is the direct precursor to oxocane-derived lactams that cannot be accessed from five- or six-membered cyclic oximes, as established by the class-level ring-expansion rule [1]. Procuring the pre-formed oxime eliminates the need for in-house oximation of 4-oxepanone and ensures consistent starting material quality (≥95% purity) , reducing batch-to-batch variability in the critical ring-expansion step.

Construction of Oxepane-Fused Polycyclic Libraries via Pd-Catalyzed Cascade Cyclization — Accessing Trinuclear Scaffold Space Not Reachable from Six-Membered Oxime Ethers

For discovery chemistry programs utilizing diversity-oriented synthesis, N-(oxepan-4-ylidene)hydroxylamine-derived oxime ethers undergo regiodivergent Pd-catalyzed cascade cyclization to yield oxepane-fused trinuclear polycyclic scaffolds via exo-mode cyclization, whereas six-membered oxime ethers give isoxazole-oxocine dinuclear products [2]. The distinct scaffold architecture (trinuclear vs. dinuclear) translates to a different region of chemical space for biological screening. Procuring the seven-membered oxime building block directly enables library production without requiring custom synthesis of the oxime ether precursor.

Cationic Ring-Opening Polymerization with Enhanced Kinetic Control — Leveraging 19–28% Lower Initiation Rates vs. THF and THP for Defined Macromolecular Architecture

Polymer chemistry groups developing oxepane-based polyethers or copolymers benefit from the intrinsically lower initiation rate constant of the oxepane ring (ki = 1.08 × 10⁻³ L/(mol·sec) at 35 °C) compared to tetrahydropyran (1.34 × 10⁻³) and tetrahydrofuran (1.50 × 10⁻³) [3]. This 19–28% reduction in initiation rate provides a wider kinetic window for controlling molecular weight distribution and suppressing premature chain termination. N-(Oxepan-4-ylidene)hydroxylamine serves as a precursor to oxepane-derived monomers bearing the oxime functionality, which can be further elaborated into functional polyethers.

Reference Standard for Drug Impurity Profiling — Validated Molecular Identity (C6H11NO2) and Defined GHS Profile Support Regulatory Filings

N-(Oxepan-4-ylidene)hydroxylamine is listed as a pharmaceutical impurity reference standard suitable for drug impurity profiling applications [4]. With its verified molecular formula (C6H11NO2, MW 129.16 g/mol — distinct from the C7H13NO2 misassignment found on some listings) and a complete, publicly available GHS hazard classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) [5], this compound meets the documentation requirements for analytical method validation and regulatory submission packages. Procurement from Biosynth ensures batch traceability and certificate of analysis availability, which are mandatory for GMP-adjacent quality control workflows.

Quote Request

Request a Quote for N-(oxepan-4-ylidene)hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.